4,6-Dibromo-3-hydroxyanthranilic acid (CAS: 160911-12-6), commonly known as NCR-631, is a synthetic, di-halogenated analog of the endogenous tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). It is primarily procured as a highly selective, competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), the non-heme iron-dependent enzyme responsible for converting 3-HAA into the neurotoxic excitotoxin quinolinic acid (QUIN) [1]. By effectively blocking this specific node in the kynurenine pathway, NCR-631 forces the upstream accumulation of 3-HAA without altering other major tryptophan metabolites like serotonin or 5-HIAA [2]. This targeted pharmacological profile makes it an essential biochemical tool for researchers and developers investigating neuroprotection, immunometabolism, and the mitigation of atherosclerosis, where precise control over kynurenine flux is required [3].
Substituting NCR-631 with the endogenous substrate 3-HAA or earlier-generation mono-halogenated analogs (such as 4-chloro-3-HAA) severely compromises experimental reproducibility and assay integrity [1]. Endogenous 3-HAA cannot function as a pathway blocker; it is rapidly consumed by 3-HAO to produce pro-oxidant and excitotoxic QUIN, which confounds neuroprotective and immunological readouts [2]. Furthermore, while mono-halogenated derivatives exhibit 3-HAO inhibition, they are notoriously unstable and prone to rapid autoxidation in aqueous physiological buffers [3]. The specific 4,6-dibromo substitution in NCR-631 provides essential steric hindrance and electronic stabilization to the aromatic ring, ensuring prolonged chemical stability and reliable target engagement during extended in vitro incubations and in vivo dosing regimens [1].
Early efforts to inhibit 3-HAO utilized mono-halogenated analogs, which suffered from poor chemical stability and rapid degradation in physiological media. The development of NCR-631 introduced a 4,6-dibromo substitution pattern specifically designed to overcome this limitation [1]. The dual bromine atoms sterically and electronically protect the reactive anthranilic acid core, significantly extending the compound's half-life in aqueous buffers compared to mono-halogenated counterparts [1]. This structural optimization ensures that the inhibitor remains active throughout the duration of standard cell culture assays and in vivo pharmacokinetic windows.
| Evidence Dimension | Chemical stability in physiological buffers |
| Target Compound Data | 4,6-Dibromo-3-HAA (NCR-631) (High stability, prolonged half-life) |
| Comparator Or Baseline | Mono-halogenated 3-HAA analogs (Poor stability, rapid autoxidation) |
| Quantified Difference | Di-bromination prevents the rapid spontaneous autoxidation characteristic of earlier 3-HAO inhibitors. |
| Conditions | Aqueous physiological buffers and standard formulation preparations. |
Procurement of the di-brominated form is essential to ensure consistent dosing and prevent the rapid loss of active inhibitor during extended experiments.
Systemic administration of NCR-631 effectively blocks the catabolism of endogenous 3-HAA. In pharmacokinetic studies, an oral dose of 250 mg/kg NCR-631 achieved plasma levels of approximately 2 µmol/mL and brain concentrations of 16 nmol/g within 15 minutes [1]. This robust target engagement causes a major, selective accumulation of the substrate 3-HAA in vivo, without causing substantial changes to the levels of other critical tryptophan metabolites such as 5-hydroxytryptamine (serotonin) or 5-hydroxyindoleacetic acid (5-HIAA) [1].
| Evidence Dimension | Endogenous 3-HAA Accumulation |
| Target Compound Data | NCR-631 administration (Major accumulation of endogenous 3-HAA) |
| Comparator Or Baseline | Baseline / Vehicle (Rapid clearance and conversion to QUIN) |
| Quantified Difference | NCR-631 selectively halts 3-HAA degradation, isolating its effects from downstream QUIN toxicity. |
| Conditions | In vivo systemic administration (250 mg/kg oral dose) in rodent models. |
Allows researchers to study the protective, anti-atherosclerotic effects of elevated 3-HAA without the artifacts associated with direct, exogenous 3-HAA dosing.
By preventing the synthesis of quinolinic acid, NCR-631 demonstrates potent neuroprotective efficacy. In organotypic cultures of rat hippocampus exposed to 100% N2 for 150 minutes (anoxia), NCR-631 provided a concentration-dependent protective effect against the pronounced loss of pyramidal neurons [1]. Furthermore, it successfully counteracted pyramidal cell loss in models of neuroinflammatory damage induced by incubation with either LPS (10 ng/mL) or IL-1β (10 IU/mL) [1]. Uninhibited 3-HAA, by contrast, would feed the pathway to produce more excitotoxic QUIN under inflammatory conditions.
| Evidence Dimension | Pyramidal Neuron Survival |
| Target Compound Data | NCR-631 treatment (Concentration-dependent protection) |
| Comparator Or Baseline | Untreated neuroinflammatory models (Pronounced cell loss) |
| Quantified Difference | NCR-631 actively counteracts neuron loss induced by anoxia, LPS, and IL-1β by blocking downstream excitotoxin synthesis. |
| Conditions | Organotypic hippocampal cultures exposed to anoxia, LPS (10 ng/mL), or IL-1β (10 IU/mL). |
Validates NCR-631 as the necessary compound for neurodegeneration assays where isolating the kynurenine pathway's role in excitotoxicity is required.
The blockade of 3-HAO by NCR-631 translates directly to measurable anticonvulsant properties in vivo. Administration of NCR-631 (300 nmol, i.c.v.) in Sprague-Dawley rats significantly prolonged the latency to occurrence of pentylenetetrazole (PTZ)-induced seizures [1]. Similarly, systemic pre-treatment in mice subjected to PTZ increased the latency to seizure onset and reduced overall seizure severity [1]. This confirms that the compound effectively penetrates relevant physiological compartments to exert therapeutic-like pathway modulation.
| Evidence Dimension | Latency to PTZ-induced seizures |
| Target Compound Data | NCR-631 pre-treatment (Prolonged latency and reduced severity) |
| Comparator Or Baseline | Vehicle control (Rapid onset of generalized seizures) |
| Quantified Difference | NCR-631 significantly delays seizure onset and reduces severity by suppressing pro-convulsive quinolinic acid production. |
| Conditions | In vivo PTZ-induced and sound-induced seizure models in rodents. |
Makes NCR-631 the benchmark procurement choice for evaluating kynurenine-targeted antiepileptic and anticonvulsant mechanisms.
NCR-631 is the optimal choice for in vitro and in vivo models studying the neurotoxic effects of quinolinic acid. By reliably inhibiting 3-HAO, it allows researchers to decouple upstream kynurenine pathway activation from downstream excitotoxic damage in hippocampal and cortical neuron cultures [1].
Because NCR-631 forces the in vivo accumulation of endogenous 3-HAA, it is heavily utilized in cardiovascular research (e.g., Ldlr-/- mouse models) to investigate the anti-inflammatory and lipid-regulating properties of 3-HAA on the hepatic SREBP/lipoprotein axis and macrophage inflammasomes [2].
As a proven modulator of seizure latency, NCR-631 serves as a critical benchmark compound in chemically-induced (PTZ) and sound-induced epilepsy models, enabling the validation of novel kynurenine pathway-targeted therapeutics [3].
Due to its enhanced chemical stability over mono-halogenated analogs, NCR-631 is an excellent substrate analog for co-crystallization, mechanistic, and kinetic studies of non-heme iron-dependent dioxygenases [4].
Irritant